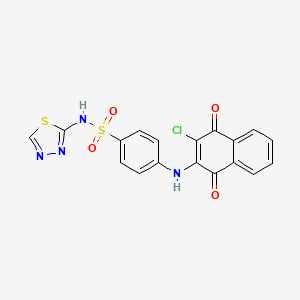
Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-1,3,4-thiadiazol-2-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-1,3,4-thiadiazol-2-yl- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a benzenesulfonamide group, a naphthalene ring, and a thiadiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-1,3,4-thiadiazol-2-yl- typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Naphthalene Derivative: The naphthalene ring is chlorinated to introduce the chloro group at the desired position.
Introduction of the Thiadiazole Moiety: The thiadiazole ring is synthesized separately and then coupled with the naphthalene derivative under specific reaction conditions.
Formation of the Benzenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-1,3,4-thiadiazol-2-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: The chloro group in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce amines or hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-1,3,4-thiadiazol-2-yl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-1,3,4-thiadiazol-2-yl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-2-pyrimidinyl-
- Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-2-pyridinyl-
Uniqueness
The uniqueness of Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-1,3,4-thiadiazol-2-yl- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the thiadiazole moiety, in particular, distinguishes it from other similar compounds and contributes to its unique properties.
Eigenschaften
CAS-Nummer |
120983-25-7 |
|---|---|
Molekularformel |
C18H11ClN4O4S2 |
Molekulargewicht |
446.9 g/mol |
IUPAC-Name |
4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H11ClN4O4S2/c19-14-15(17(25)13-4-2-1-3-12(13)16(14)24)21-10-5-7-11(8-6-10)29(26,27)23-18-22-20-9-28-18/h1-9,21H,(H,22,23) |
InChI-Schlüssel |
DZFPJPJWFSAOTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















